5-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-1H,3H-1,3-diazine-2,4-dione
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Overview
Description
5-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-1H,3H-1,3-diazine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique molecular structure that includes a dioxoindan moiety and a diazine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-1H,3H-1,3-diazine-2,4-dione typically involves multi-step organic reactions. One common approach is the reaction of 1,3-dioxoindan-2-ylidene with appropriate amino compounds under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions or as a probe in biochemical assays. Its ability to undergo specific reactions can help elucidate biological pathways.
Medicine: Potential medicinal applications include the development of new drugs. The compound's reactivity and structural features may make it suitable for designing pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound could be used in the production of advanced materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which 5-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-1H,3H-1,3-diazine-2,4-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the exact mechanism requires detailed studies and experiments.
Comparison with Similar Compounds
1,3-Indandione
1,3-Dioxoindan
3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6-dione
Uniqueness: Compared to similar compounds, 5-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-1H,3H-1,3-diazine-2,4-dione stands out due to its specific structural features and reactivity. Its unique combination of functional groups and molecular framework makes it distinct in its applications and behavior.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and experimentation are essential to fully explore its potential in various scientific fields.
Properties
IUPAC Name |
5-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-11-7-3-1-2-4-8(7)12(19)9(11)5-15-10-6-16-14(21)17-13(10)20/h1-6,18H,(H2,16,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOWEXABXYYYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CNC(=O)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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